(5-Fluoro-1-benzofuran-2-yl)méthanol

Vue d'ensemble

Description

“(5-Fluoro-1-benzofuran-2-yl)methanol” is a chemical compound with the CAS Number 276235-91-7 . It has a molecular weight of 166.15 . This compound is a liquid at room temperature .

Molecular Structure Analysis

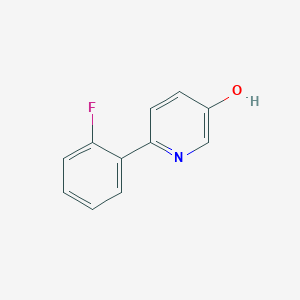

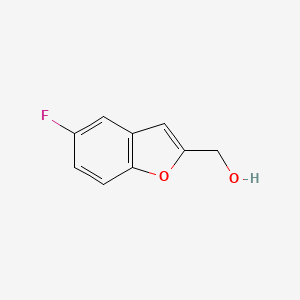

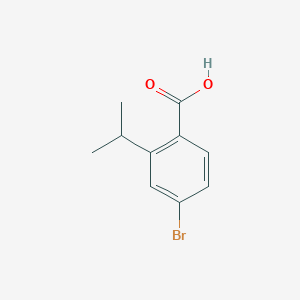

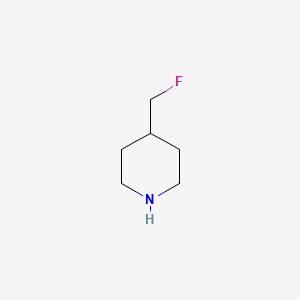

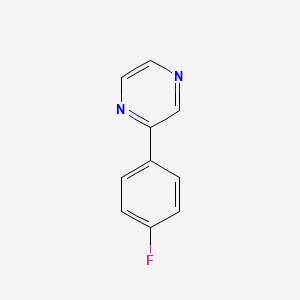

The molecular structure of “(5-Fluoro-1-benzofuran-2-yl)methanol” consists of a benzofuran ring with a fluorine atom at the 5th position and a methanol group attached to the 2nd position .Physical And Chemical Properties Analysis

“(5-Fluoro-1-benzofuran-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 166.15 .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du benzofurane ont montré posséder des propriétés antimicrobiennes significatives. Par exemple, ils ont été utilisés dans la synthèse de composés ayant un potentiel en tant qu'agents antimicrobiens contre divers agents pathogènes .

Activité anticancéreuse

Certains benzofuranes substitués présentent des activités anticancéreuses dramatiques. Ils ont été trouvés pour inhiber la croissance cellulaire dans divers types de cellules cancéreuses, y compris la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire .

Inhibition de la voie du facteur inductible par l'hypoxie (HIF-1)

Des dérivés du benzofurane ont été conçus pour inhiber la voie HIF-1, qui est impliquée dans la carcinogénèse de la protéine tumorale (p53). Cette voie est une cible pour la thérapie anticancéreuse en raison de son rôle dans la croissance tumorale et la métastase .

Activité antibactérienne

Les progrès récents dans la synthèse de dérivés du benzofurane ont conduit à la création de nouveaux composés ayant une activité antibactérienne. Ces composés ont été évalués contre diverses souches bactériennes, montrant des résultats prometteurs en tant qu'agents antibactériens potentiels .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzofuran compounds, which (5-fluoro-1-benzofuran-2-yl)methanol is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit the formation of Aβ fibrils, which are associated with Alzheimer’s disease .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects on different types of cancer cells .

Analyse Biochimique

Biochemical Properties

(5-Fluoro-1-benzofuran-2-yl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of amyloid-beta (Aβ) fibril formation . This compound interacts with various enzymes and proteins, including those involved in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s . The nature of these interactions involves binding to specific sites on the enzymes, thereby inhibiting their activity and preventing the aggregation of amyloid-beta peptides.

Cellular Effects

The effects of (5-Fluoro-1-benzofuran-2-yl)methanol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling pathways involved in cell survival and apoptosis, leading to changes in gene expression that promote cell health and prevent neurodegeneration . Additionally, (5-Fluoro-1-benzofuran-2-yl)methanol affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, (5-Fluoro-1-benzofuran-2-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in neuroprotection and anti-inflammatory responses . The compound’s ability to inhibit amyloid-beta fibril formation is a key aspect of its molecular mechanism, as it prevents the aggregation of toxic peptides that contribute to neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Fluoro-1-benzofuran-2-yl)methanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that (5-Fluoro-1-benzofuran-2-yl)methanol can have sustained effects on cellular function, particularly in in vitro models of neurodegeneration . These studies indicate that the compound’s neuroprotective effects can persist over time, although its potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of (5-Fluoro-1-benzofuran-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on neuroprotection and cognitive function . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

(5-Fluoro-1-benzofuran-2-yl)methanol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, (5-Fluoro-1-benzofuran-2-yl)methanol is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and distribution are important factors in its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of (5-Fluoro-1-benzofuran-2-yl)methanol plays a critical role in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that (5-Fluoro-1-benzofuran-2-yl)methanol exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXRFXAEZVQAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)